Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Piperidine derivatives have been used in the design of inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are clinically resistant to Crizotinib .
Piperidine derivatives have been used in the study of caspase-1 activation .
3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom and a piperidinyl group. The molecular formula for this compound is C11H16Cl2N2, and it is often utilized in scientific research due to its potential biological activity and versatility in
There is no current information regarding the mechanism of action of 3-Cl-2-Pip-Pyr dicHCl. Without knowledge of its biological activity or function, it's impossible to speculate on its mechanism.
As information on 3-Cl-2-Pip-Pyr dicHCl is scarce, it's best to assume it may possess similar hazards to other chlorinated aromatic compounds. These can include:
The chemical reactivity of 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride can be attributed to its functional groups:
While specific biological activity data for 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride is limited, compounds with similar structures have been investigated for various pharmacological effects. Piperidine derivatives are known for their roles as inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are significant targets in cancer therapy. The potential for this compound to exhibit similar activities warrants further investigation .
The synthesis of 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride typically involves the following steps:
This compound finds applications primarily in:
Although detailed interaction studies specifically involving 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride are scarce, compounds with similar structures have demonstrated interactions with various enzymes and receptors. Studies on related piperidine derivatives indicate their potential to modulate signaling pathways associated with cancer progression and resistance mechanisms .
Several compounds share structural similarities with 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride. These include:
The uniqueness of 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride lies in its specific combination of a chlorinated pyridine structure with a piperidinyl substituent, which may provide distinct pharmacological properties compared to these similar compounds.